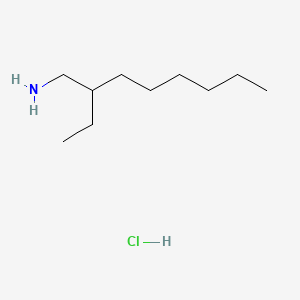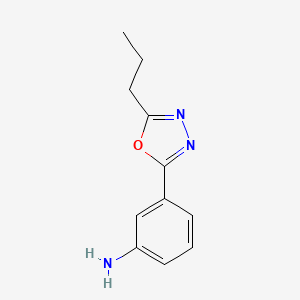
4,6-Diamino-5-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diaminopyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with ammonia or amines to introduce the amino groups at positions 4 and 6. The carboxylic acid group can be introduced through subsequent reactions, such as hydrolysis or carboxylation .
Industrial Production Methods: Industrial production of 4,6-diaminopyrimidine-5-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness. Key factors include the choice of solvents, catalysts, and reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diaminopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like ammonia, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Aplicaciones Científicas De Investigación
4,6-Diaminopyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-diaminopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting cellular processes such as DNA replication and repair. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular pathways .
Comparación Con Compuestos Similares
4,5-Diaminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
4,6-Dichloropyrimidine: A precursor used in the synthesis of 4,6-diaminopyrimidine-5-carboxylic acid.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic compound with distinct biological activities.
Uniqueness: 4,6-Diaminopyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and carboxylic acid functionality make it a versatile intermediate in various synthetic pathways and applications .
Propiedades
Fórmula molecular |
C5H6N4O2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
4,6-diaminopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11)(H4,6,7,8,9) |
Clave InChI |
KOWHEWHJECZATP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)






![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)

![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)

